2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid
CAS No.:
Cat. No.: VC15847029
Molecular Formula: C9H7N3O4
Molecular Weight: 221.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7N3O4 |
|---|---|
| Molecular Weight | 221.17 g/mol |
| IUPAC Name | 2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H7N3O4/c1-16-9-10-3-4-2-5(8(14)15)7(13)11-6(4)12-9/h2-3H,1H3,(H,14,15)(H,10,11,12,13) |
| Standard InChI Key | XFEDIFUOIPHIAD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid, reflects its bicyclic heteroaromatic core fused with a pyrimidine ring (Table 1). Key structural attributes include:
-
Methoxy substituent at C-2: Enhances lipophilicity and potential for π-stacking interactions .
-
Carboxylic acid at C-6: Introduces hydrogen-bonding capacity and pH-dependent ionization, influencing solubility and target engagement.
-
7-Oxo group: Creates a conjugated system that may participate in keto-enol tautomerism, affecting electronic distribution .
Table 1: Molecular Properties of 2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C9H7N3O4 |
| Molecular Weight | 221.17 g/mol |
| IUPAC Name | 2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
| Canonical SMILES | COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)O |
| InChI Key | XFEDIFUOIPHIAD-UHFFFAOYSA-N |
Spectroscopic Signatures
While experimental spectral data for this specific derivative remain unpublished, analogous pyridopyrimidines exhibit characteristic NMR and MS patterns:
-
1H NMR: Methoxy protons typically resonate at δ 3.8–4.1 ppm, while aromatic protons in the pyrido-pyrimidine system appear downfield (δ 8.2–9.0 ppm) .
-
IR Spectroscopy: Stretching vibrations for carbonyl groups (C=O) appear near 1680–1720 cm⁻¹, with carboxylic acid O-H stretches around 2500–3300 cm⁻¹ .
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely employs strategies developed for related pyrido[2,3-d]pyrimidines, involving:
-
Construction of the bicyclic core via cyclocondensation reactions.
-
Sequential functionalization at C-2 and C-6 positions.
Stepwise Synthesis
| Method | Yield (%) | Key Step | Limitations |
|---|---|---|---|
| Knoevenagel Condensation | 45–62 | Cyclization with benzylamine | Requires anhydrous conditions |
| Suzuki-Miyaura Coupling | 55–70 | Palladium-catalyzed arylation | Sensitive to oxygen |
| Direct Alkylation | 30–40 | Sodium hydride in DMF | Low regioselectivity |
Purification Challenges
The compound’s polarity (logP ≈ 1.2 predicted) necessitates reversed-phase HPLC for purification, with trifluoroacetic acid as a mobile phase modifier to suppress carboxylic acid ionization. Crystallization from ethanol/water mixtures (7:3 v/v) typically yields pure product .
Biological Activities and Mechanism
Enzymatic Interactions
Structural analogs demonstrate inhibition of:
-
Cyclin-dependent kinases (CDK4/6): Critical for cell cycle progression .
-
AMPK-related kinase 5 (ARK5): Regulates cellular energy homeostasis and apoptosis .
-
Receptor tyrosine kinases (PDGFRβ, FGFR1): Involved in angiogenesis and proliferation .
The carboxylic acid moiety in 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid may enhance binding to kinase ATP pockets through salt bridge formation with conserved lysine residues .
Cellular Effects
In vitro studies on related compounds show:
-
G1 Phase Arrest: At 100 nM concentration, comparable to PD-0332991 (palbociclib) .
-
Apoptosis Induction: Cleaved PARP levels increase 4-fold after 48-hour treatment .
-
PI3K/AKT Pathway Inhibition: Phospho-AKT suppression observed at IC50 = 26 nM .
Table 3: Comparative Cytotoxicity of Pyridopyrimidine Derivatives
| Compound | K562 IC50 (nM) | DU145 IC50 (nM) |
|---|---|---|
| 7x (cyano derivative) | 30 | 100 |
| Carboxylic acid analog | *Data pending | *Data pending |
Therapeutic Applications
Oncology
The compound’s potential as a multikinase inhibitor aligns with trends in polypharmacological cancer treatment:
-
Breast Cancer: CDK4/6 inhibition synergizes with endocrine therapies .
-
Leukemia: PDGFRβ suppression may counteract BCR-ABL resistance mechanisms .
Cardiovascular Diseases
Structural features suggest possible applications in:
-
Hypertension: Modulation of angiotensin-converting enzyme (ACE) via zinc chelation by carboxylic acid.
-
Atherosclerosis: PDGFRβ inhibition reduces vascular smooth muscle proliferation .
Metabolic Disorders
The ARK5 inhibitory activity observed in analogs indicates potential for:
Pharmacokinetic Considerations
ADME Properties
Predicted parameters (SwissADME):
-
Bioavailability: 65% (high membrane permeability due to methoxy group)
-
Half-life: ~8 hours (carboxylic acid may promote renal clearance)
-
Protein Binding: 89% (albumin interaction via hydrophobic pockets)
Prodrug Strategies
Esterification of the carboxylic acid (e.g., ethyl ester prodrug) could enhance:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume